molecular formula C13H22BNO4 B2579772 (2-((Bis(2-methoxyethyl)amino)methyl)phenyl)boronic acid CAS No. 1312921-54-2

(2-((Bis(2-methoxyethyl)amino)methyl)phenyl)boronic acid

Cat. No.: B2579772
CAS No.: 1312921-54-2
M. Wt: 267.13
InChI Key: RMMDSIUQDCZNSI-UHFFFAOYSA-N
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Description

(2-((Bis(2-methoxyethyl)amino)methyl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C13H22BNO4. This compound is known for its unique chemical structure, which includes a boronic acid group attached to a phenyl ring substituted with a bis(2-methoxyethyl)amino methyl group. It has applications in various fields, including organic synthesis and medicinal chemistry .

Mechanism of Action

Target of Action

The primary target of the compound (2-((Bis(2-methoxyethyl)amino)methyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The this compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The this compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound plays a crucial role in this pathway by acting as a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((Bis(2-methoxyethyl)amino)methyl)phenyl)boronic acid typically involves the reaction of 2-(aminomethyl)phenylboronic acid with bis(2-methoxyethyl)amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a form suitable for commercial use .

Chemical Reactions Analysis

Types of Reactions

(2-((Bis(2-methoxyethyl)amino)methyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while substitution reactions can introduce various functional groups onto the phenyl ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-((Bis(2-methoxyethyl)amino)methyl)phenyl)boronic acid is unique due to the presence of the bis(2-methoxyethyl)amino methyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biomolecules or in reactions where steric and electronic effects are crucial .

Properties

IUPAC Name

[2-[[bis(2-methoxyethyl)amino]methyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22BNO4/c1-18-9-7-15(8-10-19-2)11-12-5-3-4-6-13(12)14(16)17/h3-6,16-17H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMDSIUQDCZNSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CN(CCOC)CCOC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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